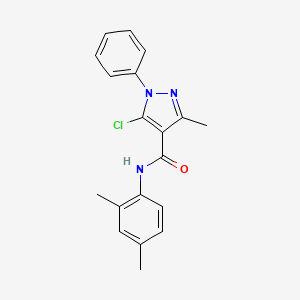
1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine derivatives involves nucleophilic substitution reactions, reduction, and fluorination processes. Mishra and Chundawat (2019) synthesized a series of compounds through these methods, highlighting the flexibility and adaptability of this chemical backbone for various substitutions and modifications to achieve desired properties and activities (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been determined using X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration. Studies by Özbey et al. (1998) on related compounds have elucidated their crystal and molecular structures, offering valuable information for understanding the chemical behavior and interactions of these molecules (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are characterized by their versatility, including nucleophilic substitution, condensation, and redox reactions. These reactions enable the introduction of various functional groups, thereby altering the compound's chemical properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their structural features. Crystallographic studies provide insights into the packing, intermolecular interactions, and stability of these compounds in solid form. For example, thermal and crystallographic studies by Awasthi et al. (2014) on related piperazine derivatives have shown the influence of molecular structure on thermal stability and crystal packing (Awasthi et al., 2014).
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXCSEZEECDPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)

![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)

![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)
![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)

![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)